N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorobenzyl group and a methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide typically involves the reaction of 4-fluorobenzylamine with 2-(2-methylphenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but the presence of the fluorobenzyl and methylphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(2-methylphenyl)acetamide
- N-(4-bromobenzyl)-2-(2-methylphenyl)acetamide
- N-(4-methylbenzyl)-2-(2-methylphenyl)acetamide
Uniqueness
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C16H16FNO |
---|---|
Molecular Weight |
257.3 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H16FNO/c1-12-4-2-3-5-14(12)10-16(19)18-11-13-6-8-15(17)9-7-13/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
MCRPIZBXZTWFSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.